

# "Methyl 5-amino-2-chlorobenzoate" solubility data

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## Compound of Interest

Compound Name: Methyl 5-amino-2-chlorobenzoate

Cat. No.: B1309103

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An In-Depth Technical Guide to the Solubility of Methyl 2-Amino-5-Chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical physicochemical property that dictates its behavior in both synthetic and physiological environments. This guide provides a comprehensive technical overview of the solubility of Methyl 2-amino-5-chlorobenzoate, a key intermediate in pharmaceutical synthesis. Due to a greater availability of public data, this document focuses primarily on the isomer Methyl 2-amino-5-chlorobenzoate (CAS No. 5202-89-1), while also acknowledging its isomer, **Methyl 5-amino-2-chlorobenzoate** (CAS No. 42122-75-8). We delve into the molecular characteristics that govern its solubility, synthesize the currently available qualitative data, and—most critically—provide detailed, field-proven experimental protocols for researchers to determine precise, quantitative solubility in their own laboratory settings. This guide is structured to empower drug development professionals with both the foundational knowledge and the practical tools necessary to effectively work with this compound.

## Introduction: The Isomer Question and Importance of Solubility

Methyl aminobenzoate derivatives are crucial building blocks in medicinal chemistry.[\[1\]](#) The user-specified topic, "**Methyl 5-amino-2-chlorobenzoate**," refers to a specific chemical isomer. However, a thorough review of scientific literature and commercial supplier data reveals that its isomer, Methyl 2-amino-5-chlorobenzoate, is more extensively documented.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) Given that these isomers possess distinct physical properties, it is imperative for researchers to confirm the correct identity using the Chemical Abstracts Service (CAS) number.

- Methyl 2-amino-5-chlorobenzoate: CAS 5202-89-1
- **Methyl 5-amino-2-chlorobenzoate**: CAS 42122-75-8

This guide will focus on Methyl 2-amino-5-chlorobenzoate (CAS 5202-89-1) due to the greater depth of available data. The principles and experimental methods described herein are, however, broadly applicable to its isomer as well.

Understanding the solubility of this intermediate is paramount for several reasons:

- Reaction Kinetics: In organic synthesis, the concentration of a reagent in solution directly impacts reaction rates and outcomes.[\[5\]](#)
- Purification: Solubility differences are the foundation of crystallization, a primary method for purifying intermediates.
- Formulation Development: For APIs, solubility is a key determinant of bioavailability and dictates the choice of formulation strategies.[\[6\]](#)

## Molecular Structure and Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure. Methyl 2-amino-5-chlorobenzoate possesses three key functional groups that dictate its behavior: an aromatic ring, an amino group, and a methyl ester.

Caption: Molecular structure of Methyl 2-amino-5-chlorobenzoate.

The molecule's hydrophobic benzene ring and chloro-substituent reduce its affinity for polar solvents like water. Conversely, the amino (-NH<sub>2</sub>) and ester (-COOCH<sub>3</sub>) groups can participate

in hydrogen bonding, which promotes solubility in certain polar organic solvents.<sup>[7]</sup> Crystal structure data reveals the presence of both intramolecular (between the amino hydrogen and ester oxygen) and intermolecular hydrogen bonds, which contribute to a stable crystal lattice that must be overcome for dissolution to occur.<sup>[3][7]</sup>

Table 1: Physicochemical Properties of Methyl 2-amino-5-chlorobenzoate (CAS 5202-89-1)

Property	Value	Source(s)
Molecular Formula	C <sub>8</sub> H <sub>8</sub> ClNO <sub>2</sub>	[3][8]
Molecular Weight	185.61 g/mol	[3][8]
Appearance	White to off-white/cream crystalline powder	[8][9]
Melting Point	66 - 68 °C	[8][10]
Boiling Point	168 - 170 °C at 22 mmHg	[8][9]
Predicted pKa (Basic)	~1.76 - 2.5 (for the amino group)	[4][8][11][12]

## Solubility Profile: A Synthesis of Available Data

Quantitative solubility data for Methyl 2-amino-5-chlorobenzoate is not readily available in published literature. The following table summarizes the qualitative descriptions found in technical datasheets and chemical databases.

Table 2: Qualitative Solubility of Methyl 2-amino-5-chlorobenzoate

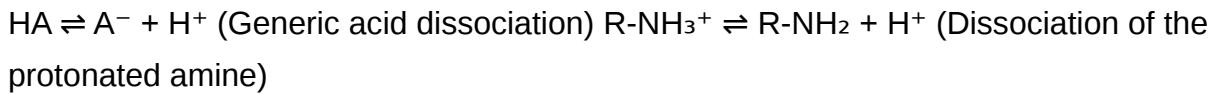
Solvent	Reported Solubility	Source(s)
Water	Immiscible / Less Soluble / No Information	[2][6][10]
Methanol	Soluble	[8][13]
Dimethylformamide (DMF)	Soluble (implied by use as a reaction solvent)	[5]
Tetrahydrofuran (THF)	Soluble (implied by use as a reaction solvent)	[5]
Ethanol	Soluble	[7]
Dichloromethane	Soluble	[7]

## Aqueous Solubility: An Unresolved Picture

There is conflicting information regarding the aqueous solubility of this compound, with sources describing it as "immiscible" to "less soluble".<sup>[2][6]</sup> Structurally, the molecule's predominantly nonpolar character, conferred by the chlorinated benzene ring, suggests that its intrinsic solubility in water is very low.

## The Critical Role of pH

The basic amino group is the most important factor for pH-dependent aqueous solubility. With a predicted pKa between 1.76 and 2.5, the amino group will be protonated (-NH<sub>3</sub><sup>+</sup>) at a pH significantly below this value.<sup>[4][8][11][12]</sup>



According to the Henderson-Hasselbalch equation, when the pH is less than the pKa, the protonated, charged form (R-NH<sub>3</sub><sup>+</sup>) will predominate. This cationic species is significantly more polar and will exhibit substantially higher aqueous solubility than the neutral form. Therefore, the aqueous solubility of Methyl 2-amino-5-chlorobenzoate is expected to increase dramatically in acidic conditions (pH < 2).

## Organic Solvent Solubility

The compound is reported as soluble in polar protic solvents like methanol and ethanol, and polar aprotic solvents like DMF and THF.<sup>[5][7][8]</sup> This is consistent with its structure, where the ester and amino groups can interact with polar solvent molecules. Its solubility in nonpolar solvents is expected to be lower.

## Experimental Protocols for Quantitative Solubility Determination

Given the lack of quantitative data, researchers must determine solubility experimentally for their specific solvent systems and conditions. Below are two standard, reliable methods.

### Method 1: Shake-Flask Method for Thermodynamic Solubility

This is the gold-standard method for determining the equilibrium or thermodynamic solubility of a compound.<sup>[11]</sup> It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Protocol Steps:

- Preparation: Add an excess amount of Methyl 2-amino-5-chlorobenzoate solid to a known volume of the selected solvent (e.g., water, buffer at a specific pH, or organic solvent) in a sealed, inert vial (e.g., glass). An excess is confirmed by the visible presence of undissolved solid.
- Equilibration: Place the vial in a shaker or orbital incubator set to a constant, controlled temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours).
- Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the saturated supernatant from the excess solid. This is a critical step and can be achieved by:
  - Centrifugation: Centrifuge the vial at high speed (e.g., 14,000 rpm for 10-15 minutes).

- Filtration: Carefully withdraw the supernatant using a syringe fitted with a solvent-compatible, low-binding filter (e.g., 0.22 µm PTFE or PVDF).
- Quantification:
  - Carefully take a precise aliquot of the clear, saturated supernatant.
  - Dilute the aliquot with a suitable solvent (the mobile phase is often ideal for HPLC) to a concentration within the linear range of a pre-established calibration curve.
  - Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis Spectroscopy.
- Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the thermodynamic solubility, typically expressed in mg/mL or µg/mL.



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Caption: Workflow for the Shake-Flask solubility determination method.

## Method 2: High-Throughput Kinetic Solubility Assay by Nephelometry

Kinetic solubility is often measured in early drug discovery. It measures the concentration at which a compound precipitates when added from a high-concentration DMSO stock solution into an aqueous buffer. This method is faster but can sometimes overestimate solubility compared to the shake-flask method. Nephelometry, which measures light scattering from suspended particles (precipitate), is a common readout.<sup>[6]</sup>

Protocol Steps:

- Stock Solution: Prepare a high-concentration stock solution of Methyl 2-amino-5-chlorobenzoate in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.
- Assay Plate Preparation: In a clear-bottom 96-well or 384-well plate, add the aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4).
- Serial Addition: Use a liquid handler to perform serial additions of the DMSO stock solution into the buffer-containing wells. This creates a concentration gradient. The final DMSO concentration should be kept low and constant (e.g., 1-2%) across all wells to minimize co-solvent effects.
- Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.
- Measurement: Read the plate on a nephelometer. The instrument measures the turbidity (light scattering) in each well.
- Data Analysis: Plot the measured turbidity against the compound concentration. The kinetic solubility is defined as the concentration at which the turbidity signal begins to rise sharply above the background, indicating the onset of precipitation.

## Conclusion

While qualitative data suggests that Methyl 2-amino-5-chlorobenzoate (CAS 5202-89-1) is soluble in several common polar organic solvents and has very low, pH-dependent solubility in aqueous media, a lack of precise quantitative data in the public domain necessitates experimental determination. The structural characteristics of the molecule—a hydrophobic core with hydrogen-bonding functional groups and a basic amine—provide a solid theoretical framework for understanding its solubility behavior. For any research or development application, particularly in the pharmaceutical industry, employing rigorous, standardized methods such as the shake-flask or kinetic solubility assays is essential. This guide provides the foundational knowledge and actionable protocols to empower scientists to generate the reliable, application-specific solubility data required for their work.

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